molecular formula C16H22Cl2N2O2 B4763609 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane

1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane

Cat. No. B4763609
M. Wt: 345.3 g/mol
InChI Key: ZYDJWEGWPUUQER-UHFFFAOYSA-N
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Description

1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a compound that belongs to the family of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used extensively in scientific research to study the role of benzodiazepine receptors in the brain.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 involves its binding to the benzodiazepine receptor and preventing the binding of benzodiazepines such as diazepam and lorazepam. This results in a decrease in the activity of the GABA receptor and an increase in anxiety, as well as a decrease in the sedative and muscle relaxant effects of benzodiazepines.
Biochemical and Physiological Effects:
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in animal studies. These include an increase in anxiety-like behavior, a decrease in the sedative and muscle relaxant effects of benzodiazepines, and an increase in the activity of the HPA axis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 in lab experiments is its selective antagonism of the benzodiazepine receptor, which allows for the study of the specific effects of benzodiazepines on the brain. However, one limitation is that 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are a number of future directions for research involving 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513. One area of interest is the role of benzodiazepine receptors in the development of anxiety disorders, and whether antagonists such as 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 could be used as a potential treatment. Another area of interest is the development of more selective benzodiazepine receptor antagonists that could be used to study the specific effects of different benzodiazepines on the brain.

Scientific Research Applications

1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research to study the role of benzodiazepine receptors in the brain. Benzodiazepine receptors are a type of GABA receptor that are involved in the regulation of anxiety, sleep, and muscle relaxation. 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 is a selective antagonist of the benzodiazepine receptor, meaning that it blocks the action of benzodiazepines on these receptors.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-11-12(17)5-6-13(15)18)16(21)20-8-4-7-19(2)9-10-20/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDJWEGWPUUQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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